molecular formula C24H19ClN2O6 B14098125 7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098125
M. Wt: 466.9 g/mol
InChI Key: IUJAIAYXOWABJQ-UHFFFAOYSA-N
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Description

7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted aromatic ring, a dimethoxyphenyl group, and an oxazole moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include chloroform, dimethoxybenzene, and oxazole derivatives, under conditions such as reflux or microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C24H19ClN2O6

Molecular Weight

466.9 g/mol

IUPAC Name

7-chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19ClN2O6/c1-11-8-17-14(10-15(11)25)21(28)19-20(13-6-5-7-16(30-3)22(13)31-4)27(24(29)23(19)32-17)18-9-12(2)33-26-18/h5-10,20H,1-4H3

InChI Key

IUJAIAYXOWABJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=C(C(=CC=C4)OC)OC)C5=NOC(=C5)C

Origin of Product

United States

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